molecular formula C14H14N2O B14916053 5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine

5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine

Cat. No.: B14916053
M. Wt: 226.27 g/mol
InChI Key: ZWPDFMOEFAWBFY-UHFFFAOYSA-N
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Description

5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine is a chemical compound belonging to the dibenzo[b,f]oxepine family. This class of compounds is known for its significant role in medicinal chemistry due to its diverse biological activities. The structure of this compound consists of a fused tricyclic system with an oxepine ring, which imparts unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine typically involves the following steps:

    Starting Material: Methoxynitrodibenzo[b,f]oxepine is used as the starting material.

    Catalyst Addition: The starting material is mixed with a catalyst in a molar ratio of 1:4 in an organic solvent.

    Heating: The mixture is heated to the boiling point of the solvent for 5 minutes.

    Hydrazine Monohydrate Addition: Hydrazine monohydrate is added dropwise to the reaction mixture and stirred for 30 minutes at the boiling point.

    Filtration and Washing: The post-reaction mixture is filtered and washed twice with ethanol.

    Cooling and Separation: The filtrate is left at -15°C for 24 hours, followed by filtration under reduced pressure to separate the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: Shares the same core structure but lacks the diamine functional groups.

    Dibenzothiepin: Contains a sulfur atom in place of the oxygen atom in the oxepine ring.

    Benzo[b][1,4]oxazepine: Features a nitrogen atom in the ring structure

Uniqueness

5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine is unique due to its specific functional groups and the resulting biological activities. The presence of the diamine groups enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

10,10a-dihydrobenzo[b][1]benzoxepine-1,3-diamine

InChI

InChI=1S/C14H14N2O/c15-11-7-10-6-5-9-3-1-2-4-13(9)17-14(10)12(16)8-11/h1-3,5-8,13H,4,15-16H2

InChI Key

ZWPDFMOEFAWBFY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1OC3=C(C=C2)C=C(C=C3N)N

Origin of Product

United States

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